molecular formula C23H23FN2O3S B2679280 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide CAS No. 451482-99-8

5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No.: B2679280
CAS No.: 451482-99-8
M. Wt: 426.51
InChI Key: GRIWXNGWYVJUOX-UHFFFAOYSA-N
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Description

5-(N-Benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide is a sulfamoyl benzamide derivative characterized by a benzamide core substituted with a fluoro group at position 2 and an N-benzylsulfamoyl moiety at position 3.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-16(2)18-8-10-19(11-9-18)26-23(27)21-14-20(12-13-22(21)24)30(28,29)25-15-17-6-4-3-5-7-17/h3-14,16,25H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWXNGWYVJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorine atom through electrophilic fluorination. The benzylsulfamoyl group can be introduced via a nucleophilic substitution reaction, and the isopropylphenyl group can be attached using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group may interact with enzymes or receptors, while the fluorine atom could enhance the compound’s binding affinity and stability. The isopropylphenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzymatic Inhibition

Key Observations :

  • The chloro-substituted analog (3j) exhibits potent h-NTPDases2 inhibition (sub-micromolar IC₅₀), suggesting that halogenation at position 2 enhances enzyme interaction.
  • The 4-isopropylphenyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl group in 3j, which could enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethylphenyl substituent in the analog from introduces strong electron-withdrawing properties, which may influence binding affinity in ways distinct from isopropyl or methoxy groups.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Fluorinated Benzamide Derivatives
Compound Name IR Bands (cm⁻¹) ¹H NMR Features MS Data (m/z) Reference
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) ν(N-H): 3150–3319; ν(C=O): ~1663–1682 Pyridine H: δ 8.5–9.0; Fluorobenzene H: δ 7.2–7.8 [M⁺] = 343.3
Hydrazinecarbothioamide derivatives (e.g., 4–6) ν(C=S): 1243–1258; ν(C=O): 1663–1682 NH signals: δ 10–12; Aromatic H: δ 6.8–8.0 [M⁺] = 400–450
Target Compound (Theoretical) Predicted: ν(C=O): ~1680; ν(S=O): ~1150–1250 Expected: Isopropyl CH₃: δ 1.2–1.3; Benzyl H: δ 4.5–5.0 Not available -

Key Observations :

  • The C=O stretching vibration (~1663–1682 cm⁻¹) and S=O bands (~1150–1250 cm⁻¹) are critical for identifying sulfamoyl benzamide derivatives .
  • Fluorine substitution in 4d causes distinct deshielding in ¹H NMR (δ 7.2–7.8 for fluorobenzene protons), which would differ in the target compound due to the isopropyl group’s shielding effects .

Biological Activity

5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure

The compound features a sulfamoyl group, a fluoro substituent, and an isopropylphenyl moiety, which are critical for its biological interactions. The structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈F₁N₃O₂S
  • Molecular Weight : 345.42 g/mol

Inhibition of h-NTPDases

Recent studies have highlighted the inhibitory effects of sulfamoyl benzamide derivatives on various h-NTPDase isoforms. The compound this compound has been evaluated for its inhibitory potency against these enzymes.

  • IC50 Values : The compound exhibited sub-micromolar IC50 values against h-NTPDases, indicating significant potency:
    • h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
    • h-NTPDase2 : IC50 = 1.49 ± 0.51 μM
    • h-NTPDase3 : IC50 = 0.72 ± 0.11 μM
    • h-NTPDase8 : IC50 = 0.28 ± 0.07 μM .

These values suggest that the compound may serve as a selective inhibitor for these enzymes, which are implicated in various pathological conditions.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be understood through its structure-activity relationship (SAR). Variations in the substituents on the benzamide core influence the binding affinity and selectivity towards different h-NTPDases.

  • Group A : Sulfamoylbenzoic acids showed different activities based on substituent variations.
  • Group B : Sulfamoyl-benzamides, including our compound, demonstrated selective inhibition against h-NTPDases.
  • Group C : Bis-sulfonamide-carboxamide derivatives provided insights into the importance of specific functional groups in enhancing inhibitory activity .

Anti-Cancer Properties

In addition to h-NTPDase inhibition, compounds similar to this compound have shown potential anti-cancer properties. For instance, studies have demonstrated that sulfamoyl-salicylamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds were found to induce cell cycle arrest by preventing tubulin polymerization .

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